molecular formula C8H16NO3P B3080644 Diethyl (2-cyanopropan-2-yl)phosphonate CAS No. 108914-80-3

Diethyl (2-cyanopropan-2-yl)phosphonate

Cat. No.: B3080644
CAS No.: 108914-80-3
M. Wt: 205.19 g/mol
InChI Key: BJHQTDZZGKFHOK-UHFFFAOYSA-N
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Description

Diethyl (2-cyanopropan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C8H16NO3P. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-phosphorus bonds. This compound is known for its role in the Horner-Wadsworth-Emmons olefination reaction, which is a valuable method for the synthesis of alkenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-cyanopropan-2-yl)phosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds as follows:

    Reactants: Diethyl phosphite and 2-bromo-2-cyanopropane.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Product Isolation: The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-cyanopropan-2-yl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It is commonly used in coupling reactions, such as the Horner-Wadsworth-Emmons olefination, to form carbon-carbon double bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are employed.

    Coupling Reactions: The Horner-Wadsworth-Emmons reaction typically uses aldehydes or ketones as reactants in the presence of a base.

Major Products Formed

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phosphonate.

    Reduction: Reduced forms of the phosphonate.

    Coupling: Alkenes formed through the olefination reaction.

Scientific Research Applications

Diethyl (2-cyanopropan-2-yl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of alkenes and other carbon-phosphorus compounds.

    Biology: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is used in the development of drugs and other therapeutic agents.

    Industry: The compound finds applications in the production of agrochemicals, flame retardants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (2-cyanopropan-2-yl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. In the Horner-Wadsworth-Emmons olefination, the compound reacts with aldehydes or ketones to form alkenes through a series of steps involving the formation of a phosphonate-stabilized carbanion intermediate. This intermediate then undergoes elimination to yield the desired alkene product.

Comparison with Similar Compounds

Similar Compounds

    Diethyl cyanomethylphosphonate: Similar in structure but with a different alkyl group.

    Diethyl benzylphosphonate: Contains a benzyl group instead of a cyanopropyl group.

    Diethyl chlorophosphate: Contains a chlorine atom instead of a cyano group.

Uniqueness

Diethyl (2-cyanopropan-2-yl)phosphonate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in the Horner-Wadsworth-Emmons olefination makes it a valuable reagent in organic synthesis, particularly for the formation of alkenes.

Properties

IUPAC Name

2-diethoxyphosphoryl-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO3P/c1-5-11-13(10,12-6-2)8(3,4)7-9/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHQTDZZGKFHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C)(C)C#N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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